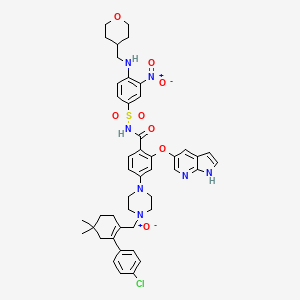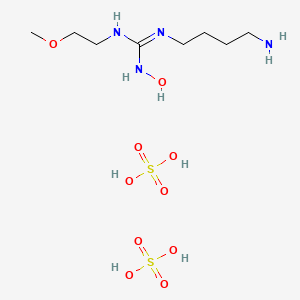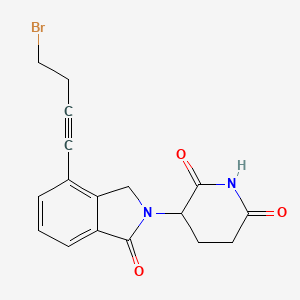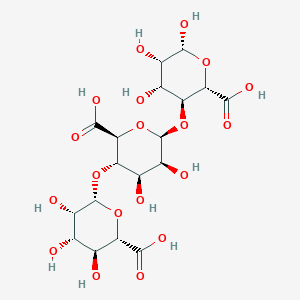
Cdk12-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk12-IN-4 is a small molecule inhibitor specifically targeting cyclin-dependent kinase 12 (CDK12). CDK12 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and maintaining genomic stability. Inhibition of CDK12 has been shown to have potential therapeutic applications, particularly in cancer treatment, due to its role in DNA damage response and transcription regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk12-IN-4 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Cdk12-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Cdk12-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK12 in transcription regulation and DNA damage response.
Biology: Employed in cellular assays to investigate the effects of CDK12 inhibition on cell cycle progression and genomic stability.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors with CDK12 mutations or overexpression.
Industry: Utilized in drug discovery and development programs to identify novel CDK12 inhibitors with improved efficacy and selectivity
Mecanismo De Acción
Cdk12-IN-4 exerts its effects by binding to the ATP-binding pocket of CDK12, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of RNA polymerase II, leading to a disruption in transcription elongation and DNA damage response pathways. The molecular targets and pathways involved include the regulation of gene expression, mRNA splicing, and DNA repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
SR-4835: Another CDK12 inhibitor with similar chemical structure and mechanism of action.
CR8: A compound with high homology to SR-4835, also targeting CDK12.
BSJ-4-116: A dual degrader of CDK12 and CDK13, designed to selectively degrade these kinases
Uniqueness of Cdk12-IN-4
This compound is unique due to its high selectivity for CDK12 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, this compound has shown promising results in preclinical studies, demonstrating its efficacy in inhibiting tumor growth and improving genomic stability .
Propiedades
Fórmula molecular |
C20H20F2N8O |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
8-cyclopropyl-N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C20H20F2N8O/c21-13-3-4-14-17(16(13)22)26-15(25-14)10-23-19-28-20(29-5-7-31-8-6-29)27-18-12(11-1-2-11)9-24-30(18)19/h3-4,9,11H,1-2,5-8,10H2,(H,25,26)(H,23,27,28) |
Clave InChI |
UXJVUCJEHIXDPU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C3N=C(N=C(N3N=C2)NCC4=NC5=C(N4)C=CC(=C5F)F)N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)




![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)
![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)


